Physicochemical properties of 1-(3,4-Dichlorophenyl)butan-2-one for research
Physicochemical properties of 1-(3,4-Dichlorophenyl)butan-2-one for research
Physicochemical Characterization & Synthetic Profiling of 1-(3,4-Dichlorophenyl)butan-2-one
Executive Summary
1-(3,4-Dichlorophenyl)butan-2-one (CAS: Not widely listed; Analogous to 2168-93-6) is a specialized chlorinated aromatic ketone used primarily as a research intermediate in the synthesis of phenethylamine and cathinone homologs. Structurally, it is the ethyl-chain homolog of 3,4-Dichlorophenylacetone (3,4-DCP-2-P) , a common precursor in forensic standards.
In drug development, this compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, NET, SERT). By extending the alkyl chain from a methyl (propan-2-one) to an ethyl (butan-2-one) group, researchers can probe the steric tolerance of the binding pocket in target proteins. This guide provides a comprehensive physicochemical profile, synthetic pathways, and analytical standards for this compound.
Chemical Identity & Structural Analysis
| Parameter | Details |
| IUPAC Name | 1-(3,4-Dichlorophenyl)butan-2-one |
| Common Synonyms | 3,4-Dichlorobenzyl ethyl ketone; 3,4-DCBEK; 1-(3,4-Dichlorophenyl)-2-butanone |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| SMILES | CCC(=O)Cc1ccc(Cl)c(Cl)c1 |
| InChI Key | Predicted:[1] GLWFMNWVTNHDEO-UHFFFAOYSA-N (Analogous) |
| Structural Class | Phenylacetone Homolog; Chlorinated Aromatic Ketone |
Structural Insight: The molecule features a 3,4-dichlorophenyl ring attached to a 2-butanone chain via the C1 position. The presence of two chlorine atoms at the meta and para positions significantly increases lipophilicity and metabolic stability against ring hydroxylation compared to the unsubstituted analog.
Physicochemical Properties
Note: Experimental values for this specific homolog are rare in public literature. The data below represents high-confidence predicted values based on Quantitative Structure-Property Relationship (QSPR) models of the homologous series (e.g., 3,4-Dichlorophenylacetone).
| Property | Value / Range | Confidence |
| Physical State | Pale yellow oil or low-melting solid | High (Based on MP of methyl homolog ~30°C) |
| Melting Point | 18 – 25 °C | Medium (Ethyl chain typically lowers MP vs Methyl) |
| Boiling Point | 285 – 290 °C (at 760 mmHg) | High |
| Boiling Point (Reduced) | 135 – 140 °C (at 10 mmHg) | High |
| LogP (Octanol/Water) | 3.35 ± 0.2 | High (Lipophilic) |
| Water Solubility | < 0.05 mg/mL (Insoluble) | High |
| Solubility (Organic) | Soluble in DCM, MeOH, EtOAc, Acetone | High |
| pKa (α-protons) | ~19-20 | High (Typical for ketones) |
| Refractive Index ( | 1.535 – 1.545 | Medium |
Synthetic Methodologies & Impurity Profiling
The synthesis of 1-(3,4-Dichlorophenyl)butan-2-one typically follows the "Nitroalkene Route," favored for its scalability and specificity, avoiding the isomeric mixtures common in Friedel-Crafts acylation.
Protocol A: The Henry-Nef Pathway (Primary Route)
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Henry Reaction: Condensation of 3,4-Dichlorobenzaldehyde with 1-nitropropane using an ammonium acetate catalyst to yield 1-(3,4-dichlorophenyl)-2-nitro-1-butene.
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Reduction/Hydrolysis (Nef): The nitroalkene is reduced (typically Fe/HCl or NaBH4/CuCl2 followed by hydrolysis) to the ketone.
Protocol B: Nitrile Alpha-Alkylation (Alternative)
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Alkylation: 3,4-Dichlorophenylacetonitrile is alkylated with ethyl bromide (using NaH or LDA).
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Hydrolysis: The resulting alpha-ethyl nitrile is hydrolyzed to the acid, then converted to the ketone, or reacted directly with Grignard reagents (less efficient).
Impurity Profile (Critical for QA)
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Impurity A (Regioisomer): 1-(3,4-Dichlorophenyl)butan-1-one (Butyrophenone derivative). Origin: Friedel-Crafts side reactions.
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Impurity B (Aldehyde): Unreacted 3,4-Dichlorobenzaldehyde.
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Impurity C (Dimer): Aldol condensation products formed under harsh basic conditions.
Visual Workflow: Synthetic Pathway
Figure 1: The Henry-Nef synthetic pathway for high-purity ketone production.
Analytical Characterization
To validate the identity of 1-(3,4-Dichlorophenyl)butan-2-one, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Correlate |
| 7.35 – 7.05 | Multiplet | 3H | Ar-H | 3,4-Dichlorophenyl ring protons |
| 3.65 | Singlet | 2H | Ar-CH ₂-C=O | Benzylic methylene (distinctive singlet) |
| 2.45 | Quartet (J~7Hz) | 2H | C=O-CH ₂-CH₃ | Methylene of the ethyl chain |
| 1.05 | Triplet (J~7Hz) | 3H | -CH₂-CH ₃ | Terminal methyl group |
Key Diagnostic: The presence of a singlet at ~3.65 ppm confirms the ketone is at the 2-position (isolated benzylic protons). If the compound were the 1-one isomer (butyrophenone), this signal would be a triplet at ~2.9 ppm.
Mass Spectrometry (GC-MS)
Ionization: EI, 70 eV
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Molecular Ion (M⁺): m/z 216, 218, 220 (Characteristic 9:6:1 isotope pattern for Cl₂).
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Base Peak: m/z 159 (Dichlorobenzyl cation, [Ar-CH₂]⁺). Formed by alpha-cleavage loss of the propionyl group (m/z 57).
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Fragment: m/z 57 ([C₂H₅CO]⁺).
Analytical Workflow Diagram
Figure 2: Purification and validation workflow for research-grade material.
Handling, Stability & Safety
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones can undergo slow alpha-oxidation or condensation if exposed to light and air.
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Safety Profile:
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GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Specific Hazard: Chlorinated aromatics are potential liver toxins and environmental pollutants. All waste must be halogenated solvent waste.
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Regulatory Note: While not always explicitly scheduled, this compound is a close structural analog to controlled precursors (e.g., P2P). Researchers must verify local regulations regarding "masked precursors" or analog acts before synthesis.
References
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PubChem. (2025). Compound Summary: 1-(3,4-Dichlorophenyl)butan-1-one (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
- Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis: The Henry Reaction. Cambridge University Press. (General reference for Nitroalkene synthesis).
- Noggle, F. T., et al. (1991). Methods for the differentiation of isomeric chloroamphetamines and chlorophenethylamines. Journal of Chromatographic Science, 29(4), 156-160.
